molecular formula C11H15N3O2S B5491049 METHYL 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

METHYL 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Cat. No.: B5491049
M. Wt: 253.32 g/mol
InChI Key: QGFUYTPSBIIZJM-UHFFFAOYSA-N
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Description

Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-6-14-10(8-4-5-8)12-13-11(14)17-7-9(15)16-2/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFUYTPSBIIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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